2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound with significant scientific potential. It is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethoxy groups and a piperazine ring attached to a tolylsulfonyl group. This compound has been explored for various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple stepsThe reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to remove specific functional groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine has been utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxy-6-(4-(p-tolylsulfonyl)piperazin-1-yl)pyrimidine
- 2,4-Dimethoxy-6-(4-(o-tolylsulfonyl)piperazin-1-yl)pyrimidine
- 2,4-Dimethoxy-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine
Uniqueness
Compared to similar compounds, 2,4-Dimethoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is unique due to the specific positioning of the tolylsulfonyl group, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2,4-dimethoxy-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-13-5-4-6-14(11-13)26(22,23)21-9-7-20(8-10-21)15-12-16(24-2)19-17(18-15)25-3/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRSABOCRORYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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